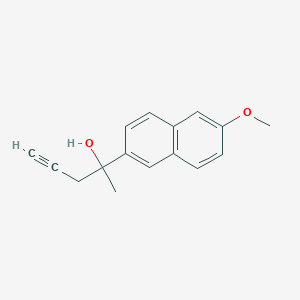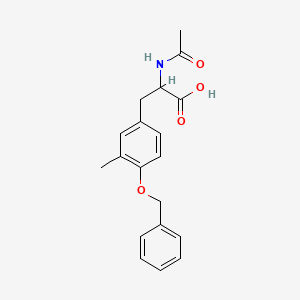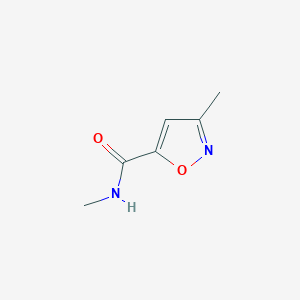
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol est un composé chimique appartenant à la classe des dérivés du naphtalène. Il se caractérise par la présence d'un groupe méthoxy en position 6 du cycle naphtalène et d'un groupe pentyn-2-ol en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par le 6-méthoxy-2-naphtaldéhyde.
Réaction de Grignard : L'aldéhyde est soumis à une réaction de Grignard avec un réactif de Grignard approprié, tel que le bromure d'éthynylmagnésium, pour former l'alcool correspondant.
Purification : Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle du 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former la cétone ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former l'alcane correspondant.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactifs tels que l'acide bromhydrique (HBr) ou d'autres nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-one ou de 2-(6-Méthoxy-2-naphtyl)-4-pentynoïque acide.
Réduction : Formation de 2-(6-Méthoxy-2-naphtyl)-4-pentanol.
Substitution : Formation de divers dérivés du naphtalène substitués.
Applications de la recherche scientifique
Le 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse d'agents thérapeutiques potentiels, en particulier dans le développement de médicaments anti-inflammatoires et anticancéreux.
Science des matériaux :
Études biologiques : Il sert de sonde dans les études biologiques pour étudier les activités enzymatiques et les voies métaboliques.
Mécanisme d'action
Le mécanisme d'action du 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en chimie médicinale, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des effets thérapeutiques. Les groupes méthoxy et pentyn-2-ol jouent un rôle crucial dans son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science:
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy and pentyn-2-ol groups play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(6-Méthoxy-2-naphtyl)propanoïque : Connu pour ses propriétés anti-inflammatoires.
2-(6-Méthoxy-2-naphtyl)éthanol : Utilisé dans la synthèse de divers composés organiques.
Unicité
Le 2-(6-Méthoxy-2-naphtyl)-4-pentyn-2-ol est unique en raison de la présence à la fois d'un groupe méthoxy et d'un groupe pentyn-2-ol, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-(6-methoxynaphthalen-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C16H16O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h1,5-8,10-11,17H,9H2,2-3H3 |
Clé InChI |
QVJUKMATJCLHRK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)



![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)

